1,2-Hexadecanediol
Overview
Description
1,2-Hexadecanediol: is an organic compound with the molecular formula C16H34O2 . . This compound is a white to off-white solid at room temperature and is known for its stability and low volatility . It is commonly used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
1,2-Hexadecanediol, also known as Hexadecane-1,2-diol, is a hydroxyl-substituted hexadecane . Here is a detailed explanation of its mechanism of action:
Target of Action
This compound primarily targets metal-organic precursors, facilitating their decomposition . It forms an intermediate Co 2+ Fe 3+ -oleate complex .
Mode of Action
The compound acts as a reducing agent . It facilitates the decomposition of the metal-organic precursor and forms an intermediate Co 2+ Fe 3+ -oleate complex . This process is crucial in the synthesis of various nanoparticles .
Biochemical Pathways
It is known to play a significant role in the synthesis of monodisperse iron-, cobalt-, or manganese-containing lipid nanoparticles (lnps) or cobalt-iron nanocrystals .
Pharmacokinetics
Its solubility in ethanol is slightly soluble: 01-1 mg/ml , which may influence its bioavailability.
Result of Action
This compound’s action results in the formation of monodisperse iron-, cobalt-, or manganese-containing lipid nanoparticles (LNPs) or cobalt-iron nanocrystals . These nanoparticles have potential applications in various fields, including medicine and technology.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it forms explosive mixtures with air on intense heating . Therefore, it’s crucial to handle and store the compound properly to ensure its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Hexadecanediol can be synthesized through several methods. One common method involves the hydrogenation of hexadecanedioic acid. This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under high pressure . Another method involves the oxidation of hexadecanol using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods:
In industrial settings, this compound is often produced through the catalytic hydrogenation of hexadecanedioic acid. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor at elevated temperatures and pressures, with the catalyst facilitating the reduction of the carboxylic acid groups to hydroxyl groups .
Chemical Reactions Analysis
Types of Reactions:
1,2-Hexadecanediol undergoes various chemical reactions, including:
Reduction: It can be reduced to hexadecanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides, and other electrophiles.
Major Products:
Oxidation: Hexadecanedioic acid.
Reduction: Hexadecanol.
Substitution: Esters and ethers of hexadecanediol.
Scientific Research Applications
1,2-Hexadecanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in the preparation of metal nanoparticles, such as silver and gold nanocrystals.
Biology: It is used in the preparation of lipid nanoparticles for drug delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Comparison with Similar Compounds
- 1,2-Dodecanediol
- 1,2-Tetradecanediol
- 1,2-Octanediol
- 1,2-Decanediol
Comparison:
1,2-Hexadecanediol is unique among its similar compounds due to its longer carbon chain, which imparts different physical and chemical properties. For example, compared to 1,2-Octanediol, this compound has a higher melting point and lower volatility . This makes it more suitable for applications requiring stability at higher temperatures. Additionally, its longer carbon chain enhances its hydrophobic properties, making it more effective as a surfactant and emulsifier .
Properties
IUPAC Name |
hexadecane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOAFQCTJZDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884343 | |
Record name | 1,2-Hexadecanediol | |
Source | EPA DSSTox | |
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Molecular Weight |
258.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Slightly soluble in water; [MSDSonline] | |
Record name | 1,2-Hexadecanediol | |
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CAS No. |
6920-24-7 | |
Record name | 1,2-Hexadecanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6920-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cetyl glycol | |
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Record name | 1,2-Hexadecanediol | |
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Record name | 1,2-Hexadecanediol | |
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Record name | 1,2-Hexadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884343 | |
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Record name | CETYL GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H07JK4G0C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,2-Hexadecanediol in current scientific research?
A1: this compound is predominantly employed as a reagent in the synthesis of various nanoparticles, specifically acting as a reducing agent and a stabilizing agent. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you elaborate on the role of this compound as a reducing agent in nanoparticle synthesis?
A2: this compound participates in redox reactions, facilitating the reduction of metal precursors to their zero-valent state, which is crucial for nanoparticle formation. [, , , , ] For instance, it's been successfully used in the synthesis of Platinum nanoparticles. []
Q3: How does this compound contribute to the stabilization of nanoparticles during synthesis?
A3: this compound acts as a capping agent, adsorbing onto the surface of nascent nanoparticles. This adsorption prevents uncontrolled growth and aggregation, thereby ensuring the formation of monodisperse nanoparticles. [, , ]
Q4: Can this compound influence the size and morphology of synthesized nanoparticles?
A4: Yes, research has shown that the concentration of this compound in the reaction mixture can directly influence the size and morphology of the resulting nanoparticles. [, , , ]
Q5: Are there specific examples of how this compound affects nanoparticle morphology?
A5: Studies reveal that varying the amount of this compound can lead to the formation of different iron oxide nanoparticle shapes, ranging from spherical to cubic. [, ]
Q6: Does this compound play a role in synthesizing core-shell nanoparticles?
A6: Yes, this compound has been successfully employed in the synthesis of core-shell nanoparticles. A prime example is its use in creating iron oxide-gold core-shell nanoparticles, where it aids in the reduction of gold acetate after the initial formation of iron oxide cores. []
Q7: Can this compound be used in conjunction with other reagents in nanoparticle synthesis?
A7: Absolutely. This compound is often used alongside other reagents, such as oleic acid and oleylamine, to control the size, morphology, and stability of nanoparticles. [, , , , ]
Q8: What is the compatibility of this compound with different solvents and materials?
A8: this compound exhibits good solubility in high boiling point organic solvents like diphenyl ether, benzyl ether, and octadecene, which are commonly used in nanoparticle synthesis. [, , , , , ]
Q9: Are there other applications of this compound beyond nanoparticle synthesis?
A10: While its primary use is in nanomaterial synthesis, this compound has been identified as a potential component in conductive polyethylene formulations. [] This suggests its potential utility in material science applications beyond nanoparticle synthesis.
Q10: What are the proposed mechanisms by which this compound facilitates nanoparticle formation?
A11: While the exact mechanisms are still under investigation, several studies propose that this compound participates in complex reaction pathways involving the reduction of metal precursors, stabilization of intermediate species, and control over nucleation and growth processes. [, , , , ]
Q11: Have there been studies investigating the interaction of this compound with metal precursors?
A12: Yes, research suggests that this compound can interact with metal precursors, forming intermediate complexes that play a crucial role in determining the final nanoparticle properties. [] Understanding these interactions is key to fine-tuning nanoparticle synthesis.
Q12: Does this compound influence the crystalline structure of synthesized nanoparticles?
A13: Research indicates that this compound can indirectly affect the crystalline structure of nanoparticles by influencing factors like reaction kinetics and growth mechanisms. [, , ]
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